molecular formula C7H16N4O2 B1663711 N2-Methyl-L-arginine CAS No. 2480-28-6

N2-Methyl-L-arginine

Cat. No.: B1663711
CAS No.: 2480-28-6
M. Wt: 188.23 g/mol
InChI Key: NTWVQPHTOUKMDI-YFKPBYRVSA-N
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Description

N2-Methyl-L-arginine: is a selective inhibitor of L-arginine uptake. It is a derivative of the amino acid L-arginine, where a methyl group is added to the nitrogen atom at the second position. This compound is primarily used in scientific research to study the physiological role of nitric oxide and the transport mechanisms of amino acids .

Scientific Research Applications

N2-Methyl-L-arginine has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the transport mechanisms of amino acids and the role of nitric oxide in various chemical processes.

    Biology: Helps in understanding the physiological role of nitric oxide and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry .

Mechanism of Action

Target of Action

N2-Methyl-L-arginine primarily targets the L-arginine uptake system . This compound acts as a selective inhibitor of L-arginine uptake, with a Ki value of 500 μM . L-arginine is an essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function .

Mode of Action

This compound interacts with its target by interrupting the lysosomal system c . This system is responsible for the transport of cationic amino acids like L-arginine into cells . By inhibiting L-arginine uptake, this compound can affect the availability of L-arginine for various biochemical processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the L-arginine-Nitric Oxide (NO) pathway . L-arginine is the substrate for nitric oxide synthases (NOS), which produce NO and L-citrulline . By inhibiting L-arginine uptake, this compound can potentially decrease the availability of L-arginine for NO synthesis . This could affect various physiological processes regulated by NO, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Given its molecular weight of 18823 and its chemical structure , it can be inferred that it might have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of NO production . By inhibiting L-arginine uptake, this compound can decrease the availability of L-arginine for NO synthesis . This could lead to reduced NO production, affecting various NO-regulated physiological processes .

Safety and Hazards

N2-Methyl-L-arginine should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash off immediately with plenty of water and get medical attention if symptoms occur .

Biochemical Analysis

Biochemical Properties

N2-Methyl-L-arginine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a competitive inhibitor of nitric oxide synthase, an enzyme responsible for most of the vascular nitric oxide produced . It also interacts with protein arginine methyltransferase, which catalyzes arginine methylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating gene transcription, mRNA splicing, and signal transduction cascades . It also impacts the DNA damage response and liquid-liquid phase separation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it competes with arginine for binding to nitric oxide synthase, thereby inhibiting the synthesis of nitric oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase and protein arginine methyltransferase . It also affects metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It is known to occur in intrinsically disordered regions of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Methyl-L-arginine can be synthesized through the methylation of L-arginine. One common method involves the reaction of L-arginine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N2-Methyl-L-arginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: N2-Methyl-L-arginine is unique in its selective inhibition of L-arginine uptake through the lysosomal system c. This specificity makes it a valuable tool in research focused on amino acid transport and nitric oxide synthesis .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWVQPHTOUKMDI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179499
Record name Arginine, N2-methyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2480-28-6
Record name N2-Methyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine, N2-methyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYL-L-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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